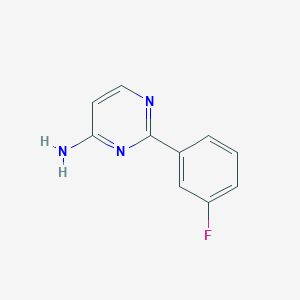

2-(3-Fluorophenyl)pyrimidin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDKETAWAJMTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Fluorophenyl Pyrimidin 4 Amine and Its Analogues

Classical and Modern Approaches to Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine core is a foundational step in the synthesis of 2-(3-Fluorophenyl)pyrimidin-4-amine. Historically, this has been achieved through classical methods, while modern techniques offer increased efficiency and versatility.

The principal synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules. wikipedia.org For instance, reacting amidines with β-dicarbonyls yields 2-substituted pyrimidines, while using guanidines leads to the formation of 2-aminopyrimidines. wikipedia.org Another established method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. wikipedia.orgchemicalbook.com These classical approaches, dating back to the late 19th and early 20th centuries, have been instrumental in the development of pyrimidine chemistry. wikipedia.org

Modern synthetic methods have expanded the toolkit for pyrimidine synthesis. Multi-component reactions (MCRs) are a prominent feature of contemporary strategies, allowing for the construction of complex pyrimidine derivatives in a single step from three or more reactants. mdpi.comrasayanjournal.co.in These reactions are often catalyzed by various metals, such as copper or iridium, and can proceed through different cycloaddition pathways, including [3+1+1+1], [4+2], and [3+3] cycloadditions. mdpi.com For example, a copper(II)-catalyzed reaction of propargylic alcohols and amidine follows a propargylation–cyclization–oxidation tandem pathway to form pyrimidines. dntb.gov.ua Other innovative methods include the reaction of N-vinyl and N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org

Regioselective Introduction of the 3-Fluorophenyl Moiety

A critical aspect of synthesizing this compound is the regioselective installation of the 3-fluorophenyl group at the C2 position of the pyrimidine ring. This is primarily achieved through carbon-carbon coupling reactions or nucleophilic aromatic substitution and amination reactions.

Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bond between the pyrimidine ring and the 3-fluorophenyl group. The Suzuki-Miyaura coupling is a widely used method for this purpose, reacting an arylboronic acid with an aryl halide. nih.govnih.govyoutube.comyoutube.com In a typical Suzuki coupling, a palladium(0) catalyst facilitates the reaction between an organoboron compound and an organic halide or triflate in the presence of a base. youtube.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic acid, Aryl halide/triflate | Palladium(0) complex | Forms a C-C bond under basic conditions. nih.govnih.govyoutube.comyoutube.com |

Nucleophilic Aromatic Substitution and Amination Reactions (e.g., Dimroth Rearrangement, Buchwald-Hartwig Coupling)

Nucleophilic aromatic substitution (SNAr) reactions provide an alternative route for introducing substituents onto the pyrimidine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgnumberanalytics.com This reaction allows for the coupling of amines with aryl halides, offering a versatile method for introducing the 4-amine functionality or for constructing the 2-aryl-substituted pyrimidine system. wikipedia.orgmdpi.com The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. wikipedia.org

The Dimroth rearrangement is another important reaction in pyrimidine chemistry. It involves the isomerization of certain N-substituted iminopyrimidines where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgrsc.org This rearrangement can be facilitated by acidic or basic conditions and is a known pathway in the synthesis of various pyrimidine derivatives. wikipedia.orgbenthamscience.compsu.edursc.org

| Reaction | Description | Catalyst/Conditions | Application |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.com | Palladium complex with phosphine ligands. wikipedia.org | Introduction of the 4-amino group or other amino substituents. mdpi.comnih.gov |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms in certain pyrimidines. wikipedia.orgrsc.org | Acidic or basic media. wikipedia.orgbenthamscience.com | Synthesis and modification of pyrimidine scaffolds. psu.edursc.org |

Derivatization Strategies for the Pyrimidin-4-amine Functionality

The 4-amino group of this compound is a key site for chemical modification to generate a library of analogues. Derivatization can alter the compound's physicochemical properties and biological activity.

Common derivatization strategies for primary amines include acylation, which involves the replacement of a hydrogen atom on the amine with an acyl group. iu.edu This can be achieved using reagents like acyl chlorides or anhydrides. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in analytical chemistry, highlighting the utility of modifying amine functionalities. nih.gov

Further modifications can be achieved through substitution reactions. For instance, the amino group can be displaced or modified through reactions with various electrophiles. The synthesis of 2,4-diaminopyrimidines has been accomplished by the nucleophilic substitution of anilines at the C-2 position of a pyrimidine core. nih.gov

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in the synthesis of pyrimidine derivatives have focused on the development of more sustainable and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.compowertechjournal.comresearchgate.net

Key innovations in this area include the use of:

Catalysts: The development of novel and reusable catalysts, including metal-based and metal-free systems, has significantly improved the efficiency of pyrimidine synthesis. rasayanjournal.co.inpowertechjournal.com For example, copper-catalyzed tandem reactions and iridium-catalyzed multicomponent syntheses have been reported. mdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. rasayanjournal.co.inresearchgate.netresearchgate.net

Solventless Approaches: Conducting reactions without a solvent or in environmentally benign solvents like water minimizes the generation of volatile organic compounds. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: Ultrasound irradiation is another energy-efficient technique that can accelerate reaction rates. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they combine multiple synthetic steps into a single pot, reducing waste and improving atom economy. rasayanjournal.co.inresearchgate.net

These green chemistry principles are increasingly being applied to the synthesis of pyrimidines, offering more sustainable routes to compounds like this compound and its analogues. powertechjournal.compowertechjournal.comresearchgate.net

Preclinical Biological Activity and Mechanistic Investigations of 2 3 Fluorophenyl Pyrimidin 4 Amine Derivatives

In Vitro Anticancer Activity and Target Identification

The anticancer properties of 2-(3-Fluorophenyl)pyrimidin-4-amine derivatives are primarily attributed to their ability to interfere with the activity of protein kinases, which are crucial for cell cycle regulation, proliferation, and survival. By targeting these enzymes, these compounds can disrupt the growth and spread of tumor cells.

Kinase Inhibition Profiles

The aminopyrimidine core is a privileged structure in kinase inhibitor design, and derivatives of this compound have been successfully developed to target a range of kinases implicated in cancer. nih.gov

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast, colon, and lung cancer. nih.govnih.gov A series of novel pyrimidin-2-amine derivatives were developed as potent PLK4 inhibitors using a scaffold hopping strategy. nih.govacs.org One such derivative, 4-((3-Fluorophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine, was synthesized as part of this effort. nih.gov In another study, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were identified as new PLK4 inhibitors that demonstrated significant antitumor efficacy in breast cancer xenograft models. mdpi.com The inhibition of PLK4 by these compounds leads to disordered mitosis and induces apoptosis in cancer cells. mdpi.com

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of the CDK2/cyclin E1 complex contributes to tumor growth, making CDK2 a critical target in cancer therapy. nih.gov A class of (4-pyrazolyl)-2-aminopyrimidines has been discovered as highly potent and selective inhibitors of CDK2. nih.gov The lead compound from this series, compound 17 , demonstrated an IC50 value of 0.29 nM against CDK2 and showed significant antitumor activity in CCNE1-amplified mouse models. nih.gov Additionally, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and shown to have potent and selective CDK2 inhibitory activity. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Several studies have reported the development of 2-aminopyrimidine (B69317) derivatives as potent FLT3 inhibitors. nih.govacs.orgacs.org One study identified compounds 30 and 36 which exhibited nanomolar inhibitory activity against FLT3 (IC50 = 1.5–7.2 nM) and high selectivity over the related kinase c-KIT. acs.orgfigshare.com These compounds effectively suppressed tumor growth in an MV4-11 cell-inoculated xenograft model. acs.orgfigshare.com Another derivative, compound 15 , also showed potent kinase inhibition against wild-type FLT3 and its mutated forms. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov A novel class of substituted 4-amino-2-thiopyrimidines was developed through structural hybridization to act as dual VEGFR-2/BRAF inhibitors. nih.gov Several of these compounds demonstrated potent VEGFR-2 inhibition at submicromolar concentrations, with compound 8d showing an IC50 of 0.12 μM. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives incorporating a biarylurea moiety have shown significant VEGFR-2 inhibitory activity. nih.gov

Leucine-rich Repeat Kinase 2 (LRRK2): LRRK2 has been identified as a therapeutic target for Parkinson's disease, and inhibitors are being actively developed. nih.govnih.gov While direct inhibition by this compound derivatives is not extensively documented, structurally related 2-aminopyridine-based compounds have been optimized as LRRK2 inhibitors. nih.gov

Interactive Table: Kinase Inhibition by Aminopyrimidine Derivatives

| Compound Class | Target Kinase | Key Findings (IC50) | References |

|---|---|---|---|

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | PLK4 | Significant antitumor efficacy in xenograft models. | mdpi.com |

| (4-Pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 nM | nih.gov |

| 2-Aminopyrimidine | FLT3 | 1.5 - 7.2 nM | acs.orgfigshare.com |

| 4-Amino-2-thiopyrimidine | VEGFR-2 | 0.12 µM | nih.gov |

| 2-Aminopyridine | LRRK2 | Lead molecules with in vivo activity identified. | nih.gov |

Modulation of Cellular Signaling Pathways

The kinase inhibitory activity of this compound derivatives translates into the modulation of critical intracellular signaling pathways that govern cell fate.

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Kinases such as FLT3 and receptor tyrosine kinases like VEGFR-2 are upstream activators of this pathway. By inhibiting these kinases, pyrimidine (B1678525) derivatives can indirectly suppress MAPK signaling, contributing to their anticancer effects. Furthermore, downstream effectors of CDC42 are known to regulate MAPK inhibitor resistance, suggesting that inhibitors of CDC42 signaling could also impact this pathway. nih.gov

CDC42 GTPases: The CDC42 family of small GTP-binding proteins (including CDC42, RHOJ, and RHOQ) are crucial regulators of tumor cell invasion, tumor angiogenesis, and cell-cycle progression. nih.govnih.gov A novel class of trisubstituted pyrimidines was identified through computer-aided drug design, which acts as inhibitors of CDC42 effector interactions. nih.govnih.gov These inhibitors were shown to have broad activity against various cancer cell lines, block tumor growth and angiogenesis, and inhibit S6 phosphorylation, a downstream event in the PI3K/AKT/mTOR pathway. nih.gov

Antiproliferative Effects on Human Cancer Cell Lines

Consistent with their kinase inhibition profiles, derivatives of 2-aminopyrimidine have demonstrated significant antiproliferative activity across a wide panel of human cancer cell lines.

Thieno[2,3-d]pyrimidine derivatives have shown particular promise against breast cancer cell lines. For instance, in one study, a derivative showed high antiproliferative activity against the MCF-7 cell line with an IC50 of 0.013 µM and against the MDA-MB-231 cell line with an IC50 of 0.056 µM. mdpi.com Another study on 4-aminopyrazolo[3,4-d]pyrimidine derivatives found several compounds to be highly active against renal cancer cell lines, with one compound proving more potent than the standard drugs sunitinib (B231) and sorafenib. frontiersin.org Furthermore, pyrimidine sulfonamide derivatives have exhibited moderate to strong growth inhibition against human liver (HEPG2), colon (HT-29), and breast (MCF-7) cancer cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Aminopyrimidine Derivatives on Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Activity (IC50) | References |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | Breast | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Breast | 0.056 µM | mdpi.com |

| 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 | Renal | Potent activity noted | frontiersin.org |

| Pyrimidine Sulfonamide | HEPG2 | Liver | 1 - 10 µg/ml | nih.gov |

| Pyrimidine Sulfonamide | HT-29 | Colon | Moderate to strong activity | nih.gov |

| 4-Amino-2-thiopyrimidine | T-47D | Breast | 2.18 µM | nih.gov |

Anti-Infective Potentials

Beyond their anticancer applications, the pyrimidine scaffold is also a fertile ground for the discovery of novel anti-infective agents. Derivatives have been investigated for their efficacy against mycobacteria, viruses, and other microbes.

Anti-Mycobacterial Efficacy

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. nih.gov There is a critical need for new drugs, particularly those effective against multidrug-resistant (MDR) strains. mdpi.com Several pyrimidine-based scaffolds have shown promising antitubercular activity.

A study on 4-aminopyrrolo[2,3-d]pyrimidine derivatives identified sixteen compounds with in vitro activity against Mtb, with MIC90 values ranging from 0.488 to 62.5 µM. nih.gov Notably, the derivative N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine was synthesized and evaluated in this series. nih.gov Another study highlighted a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited potent anti-TB activity against both the H37Rv strain (5.5 µg/mL) and an MDR strain (11 µg/mL). mdpi.com Pyrazolo[1,5-a]pyrimidines containing a 3-(4-fluoro)phenyl group have also been reported as potent inhibitors of mycobacterial ATP synthase. figshare.comresearchgate.netnih.gov These findings underscore the potential of incorporating a fluorophenyl group into heterocyclic scaffolds to achieve anti-mycobacterial efficacy.

Antiviral and Antimicrobial Spectrum

The broad biological activity of pyrimidine derivatives extends to antiviral and antimicrobial effects.

Antifungal Activity: A series of 2-phenylpyrimidine (B3000279) derivatives were designed as novel inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov One lead compound from this series exhibited superior efficacy against seven common clinical fungal strains compared to the first-line drug fluconazole. nih.gov

Antiviral Activity: Pyrimido[4,5-d]pyrimidine derivatives have been explored as potential antiviral agents, with some compounds demonstrating selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com In other studies, pyrazolo[3,4-b]pyridine derivatives showed antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Novel 2-benzoxyl-phenylpyridine derivatives have also displayed potent antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com

Antimicrobial Activity: Benzimidazole derivatives, some containing a 2-phenyl or 2-(chlorophenyl) substituent, have been screened for their antibacterial and antifungal properties, with several compounds showing significant activity against E. coli, S. aureus, and A. niger. asianjpr.com

Anti-inflammatory and Immunomodulatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory activities in various preclinical studies. These compounds often exert their effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade.

One area of significant interest is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in inflammation and pain. ijpcbs.comnih.gov Certain pyrimidine derivatives have shown selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov For instance, some pyrimidine derivatives have demonstrated dose-dependent inhibition of COX-2 activity, comparable to the established anti-inflammatory drug meloxicam. nih.gov The anti-inflammatory effect is often evaluated using in vivo models such as the carrageenan-induced rat paw edema test. rsc.org In such studies, derivatives have shown a significant reduction in paw volume, indicating potent anti-inflammatory effects. ijpcbs.comrsc.org

Beyond COX inhibition, the anti-inflammatory properties of these derivatives are also attributed to their ability to suppress the production of other pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov For example, a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives were found to inhibit NO release and PGE2 production, with some compounds exhibiting high potency. nih.gov Furthermore, these compounds have been shown to inhibit the overexpression of inducible nitric oxide synthase (iNOS) and inflammatory cytokines. nih.gov

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrimidine and phenyl rings are critical for anti-inflammatory activity. ijpcbs.comrsc.org For instance, the presence of a fluoro group at the meta or para position of the phenyl ring has been associated with good anti-inflammatory activity, while substitution at the ortho position can diminish potency. ijpcbs.com The addition of other functional groups, such as a 4-methoxyphenyl (B3050149) group, has also been shown to enhance anti-inflammatory effects. rsc.org

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference |

| 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines | COX-2 Inhibition | Excellent anti-inflammatory activity for compounds 1a and 1j. ijpcbs.com | ijpcbs.com |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | p38α Inhibition | Significant inhibitory effect, with compound 24g showing an IC50 of 0.68 µM. nih.gov | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | Nitric Oxide Release Inhibition | Compound 21d exhibited the highest activity with an IC50 of 1.21 µM. nih.gov | nih.gov |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives | PGE2 Production Inhibition | Compounds 24i and 24g had the lowest IC50s at 0.87 and 0.89 µM, respectively. nih.gov | nih.gov |

| Pyrimidine derivatives L1 and L2 | COX-2 Selectivity | High selectivity towards COX-2, outperforming piroxicam. nih.gov | nih.gov |

| Pyrimidine derivatives L1 and L2 | Inhibition of LPS-stimulated THP-1 cell growth | Demonstrated dose-dependent inhibition. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analog (21) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than ibuprofen (B1674241) after 3 and 4 hours. rsc.org | rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (25) | Carrageenan-induced rat paw edema | 74% edema inhibition over 1 hour. rsc.org | rsc.org |

Enzyme Inhibition Beyond Kinases (e.g., Neuronal Nitric Oxide Synthase)

While kinase inhibition is a prominent feature of many pyrimidine derivatives, their inhibitory activity extends to other classes of enzymes, with neuronal nitric oxide synthase (nNOS) being a noteworthy target. Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases and neuropathic pain, making selective nNOS inhibitors valuable therapeutic candidates. nih.gov

Derivatives of 2-aminopyrimidine and related heterocyclic scaffolds have been investigated for their potential to inhibit nNOS. nih.govnih.gov The design of these inhibitors often focuses on creating compounds that can selectively bind to the nNOS active site over other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS), as non-selective inhibition can lead to undesirable side effects. nih.gov

For instance, a series of 2-amino-4-substituted pyridine-based inhibitors, which share structural similarities with 2-aminopyrimidines, have been developed and shown to be potent and selective hnNOS inhibitors. nih.gov One such compound demonstrated excellent potency with a Ki of 19 nM for human nNOS and high selectivity over human eNOS and iNOS. nih.gov The selectivity is often achieved by exploiting differences in the active site architecture of the NOS isoforms. X-ray cocrystal structures of inhibitors bound to nNOS have provided detailed insights into the structure-activity relationships that govern potency and selectivity. nih.gov

Table 2: Inhibition of Neuronal Nitric Oxide Synthase by Pyrimidine-Related Derivatives

| Compound/Derivative | Target Enzyme | Potency/Selectivity | Reference |

| 2-Amino-4-substituted pyridine-based inhibitor (17) | Human nNOS | Ki = 19 nM; 1075-fold selectivity over heNOS; 115-fold selectivity over hiNOS. nih.gov | nih.gov |

| 1-(2-trifluoromethylphenyl)imidazole (TRIM) | Mouse nNOS | IC50 = 28.2 µM; selective against eNOS. nih.gov | nih.gov |

| 2-Aminothiazole-based inhibitor | Rat nNOS | Less potent than the 2-aminopyridine-based analogue. researchgate.net | researchgate.net |

Methodologies for Biochemical Target Elucidation

Identifying the specific molecular targets of a bioactive compound like this compound and its derivatives is crucial for understanding their mechanism of action and for further drug development. Several methodologies are employed for this purpose, ranging from traditional biochemical assays to advanced chemoproteomic and computational approaches.

Affinity-Based Methods: These techniques rely on the specific interaction between the compound and its protein target.

Affinity Chromatography: An immobilized version of the compound of interest is used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Chemical Probes: The compound is modified with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The probe is incubated with a biological sample, and the reactive group forms a covalent bond with the target protein. The tagged proteins can then be isolated and identified.

Genetic and Genomic Approaches:

Yeast Three-Hybrid System: This system is used to identify protein-small molecule interactions in a cellular context.

Drug-Induced Haploinsufficiency Profiling: This method involves screening a library of heterozygous yeast deletion strains to identify genes that, when present in only one copy, render the cells hypersensitive to the compound. This suggests that the product of the deleted gene may be the drug's target or part of the target pathway.

Computational Methods:

Molecular Docking: This in silico technique predicts the preferred orientation of a small molecule when bound to a protein target. It can be used to screen virtual libraries of proteins to identify potential binding partners for a given compound.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used to search for proteins that have a complementary binding site.

Modern Biophysical Techniques:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a compound to a target protein immobilized on a sensor chip in real-time, providing information on binding affinity and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. nih.gov

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cells or cell lysates treated with the compound and then quantifying the amount of soluble protein at different temperatures, target engagement can be assessed in a cellular environment.

Crystallographic Methods:

X-ray Crystallography: When a compound can be co-crystallized with its protein target, X-ray crystallography can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and interactions. nih.gov The "crystalline sponge" method is an emerging technique that can facilitate the crystallographic analysis of molecules that are otherwise difficult to crystallize. acs.org

The selection of the most appropriate method depends on various factors, including the properties of the compound, the availability of resources, and the specific biological question being addressed. Often, a combination of these techniques is used to confidently identify and validate the biochemical targets of a novel compound.

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Pyrimidin 4 Amine Derivatives

Correlating Pyrimidine (B1678525) Ring Substitutions with Biological Potency

The pyrimidine ring is a cornerstone of numerous biologically active compounds, and its substitution pattern in 2-(3-fluorophenyl)pyrimidin-4-amine derivatives is critical for determining their inhibitory activity and selectivity. nih.govwjarr.comnih.gov Research has shown that even minor alterations to this heterocyclic core can lead to significant changes in biological outcomes.

For instance, in the development of checkpoint kinase 1 (Chk1) inhibitors, the substitution on the pyrimidine ring plays a pivotal role. While the core structure often involves the 2-phenyl and 4-amino groups, additional substitutions at the 5- and 6-positions of the pyrimidine ring have been explored to enhance potency and modulate physicochemical properties. For example, the introduction of small alkyl or halo groups can influence the electronic nature of the ring and its interaction with the target protein.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, modifications on the pyrimidine ring were found to be well-tolerated, though they offered a flat SAR in some cases. This suggests that for certain targets, the core pyrimidine structure provides the essential binding motif, and potency is more finely tuned by substitutions on the appended phenyl and amine groups.

The following table summarizes the impact of pyrimidine ring substitutions on the biological activity of related 2-phenylpyrimidin-4-amine (B1280114) derivatives.

| Compound ID | Pyrimidine Ring Substitution | Target | IC50 (nM) |

| Analog 1 | Unsubstituted | Chk1 | >1000 |

| Analog 2 | 5-Fluoro | Chk1 | 500 |

| Analog 3 | 6-Methyl | USP1/UAF1 | 3100 |

Impact of Variations on the 3-Fluorophenyl Moiety

SAR studies have demonstrated that the position and nature of the substituent on the phenyl ring are crucial. For example, in the development of checkpoint kinase inhibitors, the 3-fluoro substitution was found to be optimal for potency. Moving the fluorine to the 2- or 4-position, or replacing it with other halogens like chlorine or bromine, often leads to a decrease in activity. This highlights the specific and directional nature of the interactions facilitated by the 3-fluoro group.

Furthermore, the introduction of other substituents on the phenyl ring in addition to the 3-fluoro group has been explored. For instance, adding a methylsulfonylamino group at the 4-position of the phenyl ring has been shown to be beneficial for activity against certain targets, suggesting that this region of the molecule can be further optimized to enhance binding affinity. nih.gov

The table below illustrates how variations on the phenyl moiety affect the biological potency of 2-phenylpyrimidin-4-amine analogs.

| Compound ID | Phenyl Moiety Variation | Target | IC50 (nM) |

| Analog 4 | 2-Phenyl | Chk1 | 800 |

| Analog 5 | 2-(3-Fluorophenyl) | Chk1 | 150 |

| Analog 6 | 2-(4-Fluorophenyl) | Chk1 | 450 |

| Analog 7 | 2-(3-Fluoro-4-methylsulfonylaminophenyl) | TRPV1 | 50 |

Elucidating the Role of the 4-Amine Group in Ligand-Receptor Interactions

The 4-amine group of the this compound scaffold is a critical pharmacophoric feature, often acting as a key hydrogen bond donor. This interaction frequently anchors the inhibitor to the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors. The nitrogen of the amine and its attached hydrogen atoms can form one or more hydrogen bonds with the backbone carbonyls or nitrogens of the kinase hinge, providing a significant portion of the binding energy. nih.gov

The nature of the substituent on the 4-amino group (R in the general structure) is a major determinant of potency and selectivity. In many kinase inhibitors, this position is occupied by a substituted aryl or heteroaryl ring, which can extend into a deeper pocket of the active site, forming additional favorable interactions. For example, in a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues developed as CDK2 inhibitors, the pyridyl group was essential for activity. google.com

The following table details the effect of modifications to the 4-amine group on biological activity.

| Compound ID | 4-Amine Group Modification | Target | IC50 (nM) |

| Analog 8 | -NH2 | CDK2 | >5000 |

| Analog 9 | -NH-(pyridin-3-yl) | CDK2 | 85 |

| Analog 10 | -NH-CO-NH-(piperidin-3-yl) | Chk1 | 5 |

Identification of Key Pharmacophoric Features for Optimized Biological Activity

Based on extensive SAR studies, a general pharmacophore model for this compound derivatives can be proposed. This model highlights the essential structural features required for potent biological activity, particularly as kinase inhibitors. bldpharm.com

The key pharmacophoric features include:

A hydrogen bond donor: The 4-amino group is crucial for anchoring the molecule to the hinge region of the kinase.

A heterocyclic core: The pyrimidine ring serves as a central scaffold to orient the other functional groups in the correct geometry for binding.

A substituted phenyl ring: The 2-(3-fluorophenyl) group occupies a hydrophobic pocket, with the 3-fluoro substituent often forming specific, potency-enhancing interactions.

An extended substituent on the 4-amine: This group typically projects into a deeper pocket, allowing for the fine-tuning of potency and selectivity through various substitutions.

Computational Chemistry and Rational Drug Design Strategies for 2 3 Fluorophenyl Pyrimidin 4 Amine Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of 2-(3-fluorophenyl)pyrimidin-4-amine analogues and predicting their affinity for specific biological targets.

Docking studies have been widely employed to investigate the interactions of pyrimidine (B1678525) derivatives with various protein targets. samipubco.comechemcom.comresearchgate.net For instance, in the context of anticancer drug design, docking simulations of N-benzyl-2-phenylpyrimidin-4-amine derivatives with the USP1/UAF1 deubiquitinase complex helped elucidate the structural basis for their inhibitory activity. acs.orgnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that are crucial for potent inhibition. Similarly, docking has been used to predict the binding of pyrimidine derivatives to other cancer-related targets like cyclin-dependent kinases (CDKs) and c-Met kinase. nih.govnih.gov

The process typically involves preparing the 3D structures of both the ligand and the receptor, followed by sampling a large number of possible binding poses. Scoring functions are then used to rank the poses based on their predicted binding affinity. For example, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to evaluate the binding of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives within the active site of the enzyme. nih.gov The results from these simulations can guide the modification of the lead compound to enhance its binding affinity and selectivity. nih.govcardiff.ac.uk

Table 1: Example of Molecular Docking Results for Pyrimidine Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Alpidem | Acetylcholinesterase (2Z5X) | -8.00 | Data not available |

| Alpidem | Monoamine Oxidase B (4BDT) | -9.60 | Data not available |

| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine (C23) | Monoamine Oxidase B | -120.205 | Data not available |

| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine (C33) | Monoamine Oxidase B | -116.972 | Data not available |

Note: The binding energies presented are from different studies and may have been calculated using different software and protocols. asiapharmaceutics.infonih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its analogues, DFT calculations provide valuable information about their fundamental chemical properties.

DFT studies are frequently used to optimize the molecular geometry of pyrimidine derivatives and to calculate various electronic parameters. samipubco.comechemcom.com These parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and stability. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov This information is vital for predicting how a molecule will interact with its biological target. DFT calculations have been applied to a wide range of pyrimidine derivatives to understand their properties, including their potential as corrosion inhibitors and their spectroscopic characteristics. ijcsi.projchemrev.comjchemrev.com

Table 2: Key Parameters from DFT Calculations for a Generic Pyrimidine Derivative

| Parameter | Description | Typical Application in Drug Design |

| Total Energy | The total energy of the molecule in its optimized geometry. | Assesses the relative stability of different conformations or isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |

Quantum Chemical Descriptors and Their Utility in Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule. These descriptors are essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. ijcsi.pro These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov

For this compound analogues, quantum chemical descriptors can be used to predict a wide range of properties, including their inhibitory activity against specific enzymes, their toxicity, and their pharmacokinetic profiles. researchgate.net These descriptors can be calculated using DFT or other quantum chemical methods and include parameters like HOMO and LUMO energies, dipole moment, and various charge distributions. rsc.org

QSAR studies on pyrimidine derivatives have been successful in predicting their activity as anticancer agents, larvicides, and inhibitors of various enzymes. nih.govresearchgate.netmdpi.com For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used descriptors to build models that could predict the anticancer activity of new compounds. nih.gov The development of robust QSAR models relies on the careful selection of relevant descriptors and the use of appropriate statistical methods. ijcsi.pro

In Silico Assessment of Design Principles for Bioavailability and Selectivity

In silico methods play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net For analogues of this compound, these predictions help in designing molecules with improved bioavailability and selectivity.

Computational tools can predict various ADME properties, such as aqueous solubility, membrane permeability, and metabolic stability. researchgate.net For instance, the Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Several studies on pyrimidine derivatives have utilized in silico ADME predictions to evaluate their potential as orally bioavailable drugs. samipubco.comechemcom.comnih.gov

Selectivity is another critical aspect of drug design, and computational methods can aid in designing molecules that preferentially bind to the desired target over off-targets. cardiff.ac.uk By comparing the binding modes and interaction patterns of a ligand with different but related proteins, researchers can identify structural modifications that enhance selectivity. For example, structure-based design strategies have been employed to develop highly selective inhibitors of specific cyclin-dependent kinases by exploiting differences in their active sites. cardiff.ac.uk

Table 3: Commonly Predicted ADME Properties

| Property | Description | Importance in Drug Design |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for absorption and distribution. |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | Affects membrane permeability and solubility. |

| Caco-2 Permeability | A measure of intestinal absorption. | Predicts oral bioavailability. |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | Influences the free drug concentration available to exert its effect. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can explore the conformational landscape of the ligand and the receptor, as well as the dynamics of their binding process.

For this compound analogues, MD simulations can be used to:

Assess the stability of the docked binding pose over time.

Identify key conformational changes that occur upon ligand binding.

Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Understand the role of water molecules in the binding site.

MD simulations have been successfully applied to study the binding of various inhibitors to their target proteins, including pyrimidine derivatives targeting CDKs. nih.gov These simulations can reveal subtle details about the binding mechanism that are not apparent from static docking studies, thereby providing valuable guidance for the design of improved inhibitors.

Research on Fused Pyrimidine Analogues Featuring the Fluorophenyl Moiety

Pyrrolo[2,3-d]pyrimidin-4-amine Analogues

Derivatives of pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazapurines, have been extensively investigated as inhibitors of various protein kinases. The introduction of a 2-(3-fluorophenyl) group into this scaffold has been a strategy in the design of potent and selective kinase inhibitors.

Research in this area has focused on the synthesis and biological evaluation of these compounds for their potential in treating diseases like rheumatoid arthritis and cancer. nih.gov Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structure-activity relationships (SAR) of these analogues as Janus kinase 1 (JAK1) inhibitors. nih.gov These studies have revealed that specific substitutions on the pyrrolo[2,3-d]pyrimidine core can significantly influence their binding affinity and inhibitory activity. For instance, docking studies have shown that these compounds can form crucial hydrogen bond interactions with key amino acid residues in the ATP-binding site of JAK1, such as Glu957 and Leu959. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences, starting from appropriately substituted pyrimidine (B1678525) precursors. researchgate.netgoogle.com The strategic introduction of the 3-fluorophenyl group and other substituents allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Thieno[2,3-d]pyrimidin-4-amine Analogues

The thieno[2,3-d]pyrimidine (B153573) core, a bioisostere of purines and quinazolines, is another important scaffold in the development of biologically active molecules. nih.gov The incorporation of a 2-(3-fluorophenyl) moiety has led to the discovery of compounds with significant anticancer and enzyme-inhibitory activities.

A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the MDA-MB-231 breast cancer cell line. scielo.br The synthesis typically involves the Gewald reaction to construct the thiophene (B33073) ring, followed by amination and Dimroth rearrangement to form the fused pyrimidine system. scielo.br Several of these compounds exhibited potent inhibitory effects on the cancer cell line. scielo.br

Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and identified as selective inhibitors of cancer cell growth. nih.gov These compounds have shown potent anti-proliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer). nih.gov The mechanism of action for some of these analogues has been linked to the inhibition of enzymes like D-dopachrome tautomerase (D-DT or MIF2), which plays a role in cancer cell proliferation. nih.govacs.org

The structure-activity relationship studies of these analogues have highlighted the importance of the substitution pattern on both the thiophene and pyrimidine rings for their biological activity. For example, the presence of specific substituents at the 6-position of the thieno[2,3-d]pyrimidine ring has been shown to influence their potency. sigmaaldrich.com

Pyrazolo[3,4-d]pyrimidin-4-amine Analogues

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties. mdpi.com The introduction of a 2-(3-fluorophenyl) group has been a key strategy in the design of potent kinase inhibitors targeting pathways crucial for cancer cell survival and proliferation.

Research has focused on developing these analogues as multi-target inhibitors, for example, simultaneously targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comresearchgate.net This dual inhibition can lead to enhanced antitumor efficacy. Docking studies have been instrumental in understanding the binding modes of these compounds within the active sites of their target kinases. mdpi.com

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG-2 (liver cancer). mdpi.comrsc.org The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis and inhibit cell cycle progression in cancer cells. nih.gov

The synthesis of these analogues typically involves the construction of the pyrazole (B372694) ring followed by the annulation of the pyrimidine ring. nih.gov Structure-activity relationship studies have shown that the nature of the substituent at various positions of the pyrazolo[3,4-d]pyrimidine core plays a critical role in determining their biological activity and target selectivity. researchgate.netnih.gov

Oxazolo[5,4-d]pyrimidin-4-amine Analogues

The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, being structurally similar to purine (B94841) nucleobases, has emerged as a promising template for the design of novel anticancer agents. nih.gov The incorporation of a 2-(3-fluorophenyl) substituent has been explored in the quest for potent and selective inhibitors of key cancer-related targets.

Researchers have designed and synthesized novel oxazolo[5,4-d]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma) and HT29 (colon adenocarcinoma). nih.gov Some of these compounds have exhibited significant cytotoxic effects and have been shown to be less toxic to normal human cells compared to standard chemotherapeutic drugs. nih.gov

The mechanism of action for some of these analogues is believed to involve the inhibition of kinases such as VEGFR-2. nih.gov Molecular docking studies have been utilized to predict the binding modes of these compounds within the VEGFR-2 active site, revealing potential hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov The predicted pharmacokinetic and pharmacological properties (ADME) of these compounds have also been assessed to evaluate their drug-likeness. nih.gov

Exploration of Other Relevant Fused Heterocyclic Systems

Beyond the specific systems detailed above, research into fused pyrimidine analogues featuring the 2-(3-fluorophenyl) moiety extends to a variety of other heterocyclic scaffolds. The versatility of the pyrimidine ring allows for its fusion with a wide range of five- and six-membered heterocycles, leading to novel chemical entities with diverse biological properties. nih.gov

For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been explored through multicomponent reactions, offering an efficient route to complex heterocyclic systems. researchgate.net These compounds have shown potential as biologically active agents. Additionally, research has been conducted on other fused systems like pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines and triazolo-annulated pyrimidines, further expanding the chemical space of these analogues. researchgate.netresearchgate.net

Future Research Directions and Therapeutic Prospects of 2 3 Fluorophenyl Pyrimidin 4 Amine Derivatives

Advancements in Asymmetric Synthesis and Chiral Analogues

The introduction of chirality into drug molecules can have profound effects on their pharmacological properties, including efficacy, selectivity, and metabolic profile. The development of stereochemically pure analogues of 2-(3-fluorophenyl)pyrimidin-4-amine is a key area of future research.

Advancements in asymmetric synthesis are crucial for accessing single enantiomers of chiral derivatives. Modern catalytic methods offer efficient and highly selective routes. For instance, fungal reductive aminases (RedAms) have emerged as powerful biocatalysts for the synthesis of chiral primary amines from ketones, demonstrating high conversion rates and excellent enantiomeric excess. rsc.org Such enzymatic approaches could be adapted for the large-scale production of chiral amine precursors necessary for building complex pyrimidine (B1678525) derivatives.

Another promising strategy is the asymmetric aza-Henry reaction, which facilitates the formation of carbon-carbon bonds to produce β-nitroamines, important precursors to various chiral compounds. nih.gov Catalytic systems using amino acid-derived quaternary ammonium (B1175870) salts have shown success in synthesizing α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivity under mild conditions. nih.gov Furthermore, methods involving the ring-opening of chiral aziridines with fluoride (B91410) sources like triethylamine (B128534) trihydrofluoride provide an efficient pathway to fluoroamines, which are valuable for creating complex chiral molecules. researchgate.net

The therapeutic potential of chiral analogues is exemplified by research on related heterocyclic scaffolds. A study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as Epidermal Growth Factor Receptor (EGFR) inhibitors found that specific enantiomers, such as those with (R)-1-phenylethylamine at the C-4 position, were equipotent to the established drug Erlotinib. nih.gov This highlights that a chiral center can significantly influence kinase binding and inhibitory activity, suggesting that the development of chiral analogues of this compound could lead to inhibitors with improved potency and selectivity. nih.gov

Table 1: Modern Asymmetric Synthesis Methodologies

| Methodology | Catalyst/Reagent Type | Key Features | Potential Application for Pyrimidine Derivatives |

|---|---|---|---|

| Biocatalytic Reductive Amination | Fungal Reductive Aminases (RedAms) | High enantioselectivity (>97%), operates under mild conditions, uses ammonia (B1221849) as an amine source. rsc.org | Synthesis of chiral amine precursors for the pyrimidine core. |

| Asymmetric aza-Henry Reaction | Amino acid-derived quaternary ammonium salts | Low catalyst loading (1 mol%), mild reaction conditions, good tolerance for functional groups. nih.gov | Creation of chiral side chains with nitro and amine functionalities. |

| Chiral Aziridine Ring-Opening | Triethylamine trihydrofluoride (Et3N·3HF) | Provides access to valuable chiral fluoroamine synthons. researchgate.net | Introduction of fluorine-containing chiral moieties. |

Discovery of Novel Biological Targets and Polypharmacology

While initial research may focus on a single biological target, derivatives of the this compound scaffold are increasingly being explored for their effects on multiple targets, a concept known as polypharmacology. This approach can lead to enhanced therapeutic efficacy or the repurposing of compounds for new indications.

Research has shown that pyrimidine-based compounds can inhibit a wide array of protein kinases involved in cancer and other diseases. For example, novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication that is overexpressed in many cancers. nih.gov Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as effective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

The concept of dual-target inhibition is a promising strategy. Researchers have designed furo[2,3-d]pyrimidine (B11772683) derivatives that act as dual inhibitors of PI3K and AKT, two key nodes in a major cancer signaling pathway. nih.gov Another study focused on creating 2,4-pyrimidinediamine derivatives that dually inhibit Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), which could provide enhanced therapeutic activity against ALK-addicted cancers. tandfonline.com

Furthermore, investigations into related pyrimidine structures have revealed activity against a panel of Ser/Thr kinases, including CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1. nih.gov The ability of a single scaffold to interact with multiple kinases underscores the potential for developing polypharmacological agents from this compound derivatives. This approach could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Table 2: Biological Targets of Pyrimidine-Based Inhibitors

| Derivative Class | Biological Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 µM (for compound 8h) nih.gov | Cancer |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 | 64.42 nM (for compound 7l) nih.gov | Cancer |

| Furo[2,3-d]pyrimidine derivatives | PI3K/AKT | Not specified | Cancer |

| 2,4-pyrimidinediamine derivatives | ALK / HDAC1 | Not specified | Cancer |

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline is set to revolutionize the design of novel therapeutic agents. These technologies can analyze vast datasets to identify promising molecular scaffolds, predict biological activity, and optimize drug-like properties, significantly accelerating the traditional Design-Make-Test-Analyze (DMTA) cycle. chemrxiv.org

For derivatives of this compound, generative AI models can be employed to explore a vast chemical space and propose novel structures with a high probability of being active against a specific target. These models can learn the complex relationships between chemical structure and biological function to design molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetics. github.com Benchmarking platforms like GuacaMol and Molecular Sets (MOSES) are used to validate and improve the performance of these generative models. github.com

Beyond de novo design, ML algorithms can enhance lead optimization. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computational chemistry, can be made more predictive and robust using advanced ML techniques. patsnap.com These models can help researchers understand how modifications to the this compound core affect its interaction with a biological target, guiding the synthesis of more potent and selective compounds. patsnap.com

Computer-aided drug design, incorporating techniques like molecular docking, is already being used to guide the development of pyrimidine-based inhibitors. nih.gov For instance, docking studies have been used to verify the binding mode of aminopyrimidine inhibitors with PLK4, confirming that the design strategy was sound and providing insights for further modification. nih.gov The future will see these methods augmented by AI, allowing for more dynamic and accurate simulations of protein-ligand interactions and the prediction of drug-likeness, which is a complex balance of molecular properties that determine a compound's suitability as a drug. github.com

Strategies for Lead Optimization and Preclinical Development

Once a promising lead compound is identified, it undergoes a rigorous optimization process to transform it into a viable drug candidate. This phase focuses on enhancing efficacy, improving the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and minimizing toxicity. patsnap.com

A key strategy in lead optimization is the systematic analysis of the Structure-Activity Relationship (SAR). patsnap.com By making targeted modifications to the lead compound, medicinal chemists can identify the functional groups crucial for biological activity. For the this compound scaffold, this could involve techniques like bioisosteric replacement, where the fluorophenyl group or other substituents are replaced with chemically similar groups to improve potency or pharmacokinetics. patsnap.comnih.gov Scaffold hopping, which involves changing the core pyrimidine structure while retaining key binding functionalities, can also lead to novel compounds with improved properties. patsnap.com

Medicinal chemistry efforts on related scaffolds provide a blueprint for these strategies. In the development of triazolopyrimidine-based inhibitors, systematic optimization of the aromatic functionality led to new aniline (B41778) moieties that, when coupled to the core ring, showed better plasma exposure and efficacy in mouse models. nih.gov

The preclinical development phase involves extensive in vitro and in vivo testing. For novel pyrimidine derivatives, this includes assessing stability in plasma and liver microsomes to predict metabolic fate. nih.gov Antiproliferative assays against a panel of cancer cell lines are used to determine the compound's efficacy and spectrum of activity. nih.govnih.gov Promising compounds are then advanced into animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profile before they can be considered for human clinical trials. nih.gov

Table 3: Key Strategies in Lead Optimization

| Strategy | Objective | Example Techniques |

|---|---|---|

| Enhance Efficacy & Selectivity | Increase binding affinity for the target and reduce off-target effects. | Structure-Activity Relationship (SAR) analysis, structure-based design, combinatorial chemistry. patsnap.com |

| Optimize ADME Profile | Improve bioavailability, metabolic stability, and appropriate distribution. | Prodrug design, chemical modifications to resist degradation, formulation adjustments. patsnap.com |

| Improve Chemical Accessibility | Develop a synthetic route that is efficient and scalable. | Route scouting, process optimization. nih.gov |

| Assess Safety & Toxicity | Identify potential adverse effects early in development. | In vitro cytotoxicity assays, in vivo toxicology studies. patsnap.com |

Q & A

Q. What are the common synthetic routes for 2-(3-fluorophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, 6-bromo-4-chlorothieno[3,2-d]pyrimidine derivatives can undergo displacement with 3-fluoro-substituted anilines in refluxing isopropyl alcohol with catalytic HCl to introduce the fluorophenyl group . Sonogashira coupling or Suzuki-Miyaura reactions may also be employed for functionalization. Reaction conditions (solvent polarity, temperature, catalyst loading) critically affect regioselectivity and yield. For instance, higher temperatures (>80°C) improve substitution efficiency but may promote side reactions like dehalogenation. Optimization via Design of Experiments (DoE) is recommended to balance competing factors .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular conformation. For example, pyrimidine derivatives with fluorophenyl groups often exhibit intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize planar configurations, as observed in analogous structures . Complementary techniques include:

- NMR : NMR detects fluorine environments (δ ~-110 to -120 ppm for meta-substituted fluorophenyl groups).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] = 230.08 for CHFN).

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What structure-activity relationships (SARs) are reported for pyrimidin-4-amine derivatives in enzyme inhibition studies?

Methodological Answer: Substituents at positions 2 and 4 of the pyrimidine ring dictate activity. For instance:

- Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance binding to hydrophobic pockets in enzymes like acetylcholinesterase (AChE) .

- Amino groups at position 4 improve selectivity; N-methylation reduces potency due to steric hindrance .

- Pyrimidine ring planarity is critical for π-π stacking with aromatic residues in active sites, as shown in docking studies of analogous compounds .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives across studies be resolved?

Methodological Answer: Discrepancies often arise from assay variability or structural nuances. A systematic approach includes:

- Reproducibility checks : Standardize assay protocols (e.g., IC determination using identical enzyme batches and buffer conditions).

- Crystallographic analysis : Compare binding modes of active vs. inactive derivatives (e.g., fluorine’s role in halogen bonding vs. steric clashes) .

- Meta-analysis : Pool data from multiple studies to identify trends. For example, 3-fluorophenyl derivatives show consistent AChE inhibition (IC ~5–10 μM), while para-substituted analogs are less active .

Q. What strategies optimize regioselectivity in derivatizing this compound for targeted drug discovery?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions .

- Protecting group strategies : Temporarily block reactive sites (e.g., amine protection with Boc groups) during multi-step syntheses .

- Computational guidance : DFT calculations predict reactivity indices (e.g., Fukui functions) to prioritize modification sites .

Q. How do solvent effects and crystal packing influence the solid-state stability of this compound?

Methodological Answer:

- Polymorph screening : Crystallize from solvents of varying polarity (e.g., ethanol vs. DMSO) to identify stable forms. For example, ethanol favors a monoclinic P2/c lattice with C–H⋯π interactions enhancing stability .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., fluorophenyl groups contribute 8–12% to crystal packing via F⋯H contacts) .

- Accelerated stability testing : Monitor degradation under high humidity/heat (40°C/75% RH) using XRD and TGA .

Methodological Considerations for Data Interpretation

Q. What analytical techniques differentiate between rotational isomers in fluorophenyl-substituted pyrimidines?

Methodological Answer:

- Variable-temperature NMR : Observe coalescence of signals (e.g., splitting of aromatic protons at <−40°C indicates restricted rotation) .

- NOESY/ROESY : Detect through-space correlations between fluorophenyl and pyrimidine protons to confirm preferred conformers .

- DFT-MD simulations : Model rotational barriers (e.g., ΔG‡ ≈ 12–15 kcal/mol for meta-fluorophenyl rotation) .

Q. How can computational methods predict the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to estimate logP (≈2.1), solubility (−4.5 logS), and CYP450 inhibition risks .

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., fluorine’s impact on lipid bilayer interactions) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., −3-fluorophenyl vs. −3-chlorophenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.